N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
Description
“N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c1-11-8-15(20-10-19-11)22-4-6-23(7-5-22)16(24)21-12-2-3-14(18)13(17)9-12/h2-3,8-10H,4-7H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUKCVTWCAXBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for N-(3-Chloro-4-fluorophenyl)-4-(6-Methylpyrimidin-4-yl)piperazine-1-carboxamide
Stepwise Assembly via Piperazine Intermediate
The stepwise approach involves sequential construction of the pyrimidine-piperazine core followed by carboxamide functionalization.
Synthesis of 4-(6-Methylpyrimidin-4-yl)piperazine
4-Chloro-6-methylpyrimidine reacts with piperazine in dimethylformamide (DMF) at 80°C for 12 hours, catalyzed by triethylamine (TEA), to yield 4-(6-methylpyrimidin-4-yl)piperazine. This nucleophilic aromatic substitution proceeds with a 92% yield, as evidenced by analogous pyrimidine-piperazine couplings in pyrimido[5,4-d]pyrimidinamine syntheses.
Table 1. Optimization of Pyrimidine-Piperazine Coupling
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperazine (2 equiv) | DMF | 80 | 92 |
| Piperazine (1.5 equiv) | THF | 60 | 78 |
| K₂CO₃ as base | DCM | 25 | 65 |
Preparation of N-(3-Chloro-4-fluorophenyl)carbamoyl Chloride
3-Chloro-4-fluoroaniline reacts with triphosgene in dichloromethane (DCM) at 0°C, generating N-(3-chloro-4-fluorophenyl)carbamoyl chloride with 88% efficiency. This method avoids hazardous phosgene gas, aligning with industrial safety protocols.
Carboxamide Formation
Coupling 4-(6-methylpyrimidin-4-yl)piperazine with the carbamoyl chloride in DCM using TEA (3 equiv) at 25°C for 6 hours produces the target compound in 85% yield. The reaction’s simplicity and scalability mirror piperazine acylation strategies documented for related antiproliferative agents.
Convergent Synthesis Using Preformed Fragments
Fragment Preparation
- Pyrimidine-Piperazine Core : Synthesized as in Section 1.1.1.
- 3-Chloro-4-fluorophenylcarboxamide : Prepared via Schotten-Baumann reaction, where 3-chloro-4-fluoroaniline reacts with benzyl chloroformate in aqueous NaOH, followed by hydrogenolysis to free the amine.
Coupling via Carbodiimide Chemistry
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) mediate amide bond formation between the fragments in tetrahydrofuran (THF), achieving 78% yield. While effective, this method necessitates chromatographic purification, reducing its industrial utility compared to carbamoyl chloride acylation.
One-Pot Multicomponent Approaches
Though less explored for this target, multicomponent reactions (MCRs) offer potential efficiency gains. For example, combining 4-chloro-6-methylpyrimidine, piperazine, and 3-chloro-4-fluorophenyl isocyanate in acetonitrile at 100°C for 24 hours yields the product in 68% yield. However, competing urea formation lowers selectivity, necessitating further optimization.
Analytical Characterization and Purity Assessment
Spectroscopic Data
Industrial-Scale Considerations
Cost Efficiency
- Catalyst Use : TEA and FeCl₃ are low-cost and recyclable, reducing production expenses.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the pyrimidine ring.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Molecular Formula
The molecular formula of N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is , with a molecular weight of approximately 303.77 g/mol.
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neuropharmacology.
Antitumor Activity
Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism of action may involve the modulation of signaling pathways associated with cell survival and apoptosis.
Neuropharmacological Effects
The compound has shown promise in preclinical models for treating disorders such as anxiety and depression. Its ability to interact with serotonin receptors suggests a potential role as an antidepressant or anxiolytic agent.
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound against several cancer cell lines, including breast and lung cancer models. The results indicated a significant reduction in cell viability, suggesting that further development could lead to a novel anticancer agent.
Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological profile of this compound, assessing its effects on anxiety-like behaviors in rodent models. The findings revealed that the compound exhibited anxiolytic effects comparable to established medications, warranting further investigation into its therapeutic potential.
| Activity Type | Model/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antitumor | Breast Cancer Cells | Significant reduction in viability | Journal of Medicinal Chemistry |
| Neuropharmacology | Rodent Anxiety Models | Anxiolytic effects observed | Neuropharmacology Journal |
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide
- 4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
- N-(3-chloro-4-fluorophenyl)-4-(pyrimidin-4-yl)piperazine-1-carboxamide
Uniqueness
“N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide” is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure may confer distinct pharmacological properties, making it a valuable compound for research and development.
Biological Activity
N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide, with the CAS number 1396558-98-7, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇ClFN₅O |
| Molecular Weight | 349.79 g/mol |
| Structure | Chemical Structure |
The compound is a piperazine derivative that interacts with various biological targets, potentially including receptors and enzymes involved in cellular signaling pathways. Its structure suggests that it may exhibit properties similar to other piperazine-containing compounds, which are known for their diverse pharmacological effects.
Biological Activity
- Antiviral Activity : Recent studies have highlighted the potential of piperazine derivatives in antiviral applications. For instance, compounds with similar structures have shown efficacy against viruses like herpes simplex virus (HSV) and respiratory syncytial virus (RSV) . The specific activity of this compound against these viruses needs further investigation but suggests a promising avenue for research.
- Antimicrobial Activity : Research has indicated that piperazine derivatives can possess antimicrobial properties. A study screening a library of compounds for activity against Mycobacterium tuberculosis identified several hits, indicating that similar compounds might exhibit significant antimicrobial effects .
- Anthelmintic Activity : The compound may also show anthelmintic activity, as evidenced by studies utilizing Caenorhabditis elegans as a model organism. Compounds within this chemical class have been screened for their ability to inhibit helminth growth, suggesting potential applications in treating parasitic infections .
Case Study 1: Antiviral Efficacy
In a recent investigation into antiviral agents, derivatives similar to this compound were tested against HSV. The results indicated that modifications in the piperazine ring significantly enhanced antiviral potency, with some compounds achieving up to 69% reduction in viral plaques at specific concentrations .
Case Study 2: Antimicrobial Screening
A library of piperazine-based compounds was screened against various bacterial strains. The results revealed that certain structural modifications led to improved antimicrobial activity, with IC₅₀ values significantly lower than those of standard antibiotics . This suggests that this compound could be a candidate for further development in antimicrobial therapies.
Q & A
Q. What are the established synthetic routes for preparing N-(3-chloro-4-fluorophenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical method involves refluxing 1-methylpiperazine with an activated carboxamide precursor (e.g., chloroformate derivatives of 3-chloro-4-fluoroaniline) in ethanol, followed by purification via recrystallization . Key steps include:
- Reagent ratios : 1:1 molar ratio of piperazine to aryl carbamoyl chloride.
- Reaction conditions : Reflux in ethanol (4–6 hours) under inert atmosphere.
- Crystallization : Ethanol or acetonitrile as solvents for single-crystal growth.
Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Space group : Monoclinic with unit cell parameters , , , .
- Key interactions : Intra- and intermolecular hydrogen bonds (N–H···O, C–H···Cl) stabilize the lattice.
- Torsional angles : The pyrimidine ring adopts a near-planar conformation, optimizing - stacking in solid-state packing .
Tools : SHELXL for refinement, with -factors < 0.06 .
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme inhibition : Screen against CYP51 and CYP5122A1 (sterol biosynthesis enzymes in Leishmania) using fluorescence-based assays. IC values < 1 µM indicate potency .
- Cell viability : Test against L. donovani promastigotes and mammalian cell lines (e.g., J774 macrophages) to assess selectivity (EC values in low µM range) .
Controls : Include reference inhibitors (e.g., ketoconazole for CYP51) and measure cytotoxicity via MTT assays .
Advanced Research Questions
Q. How do structural modifications to the pyrimidine or piperazine moieties affect target selectivity?
- Pyrimidine substitution : Replacing the 6-methyl group with trifluoromethyl enhances lipophilicity and metabolic stability, improving in vivo efficacy .
- Piperazine linker : Introducing a benzyloxy group on the phenyl ring increases CYP5122A1 inhibition (IC ≤ 0.5 µM) but reduces selectivity against mammalian cells .
Case study : Analog 18e (3,5-bis(trifluoromethyl)benzyl substitution) shows 4-fold selectivity for CYP5122A1 over CYP51, attributed to steric clashes in the CYP51 active site .
Q. How can conflicting data on enzyme inhibition and cellular activity be resolved?
Example : A compound may inhibit CYP51 in vitro but fail to reduce L. donovani growth due to poor membrane permeability. Resolution strategies :
Q. What computational methods are used to model interactions with CYP enzymes?
- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding poses in CYP5122A1 (PDB homology models).
- MD simulations : GROMACS for assessing stability of ligand-enzyme complexes (20–100 ns trajectories).
- Key findings : The carbonyl group in the carboxamide linker forms critical hydrogen bonds with the E2 loop of CYP5122A1, explaining selectivity over CYP51 .
Methodological Best Practices
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to avoid twinning. Monitor crystal growth at 293 K .
- Biological assays : Include triplicate measurements and normalize activity to vehicle controls. Use SYBR Green I for Leishmania viability assays .
- Data reporting : Adopt CREDO guidelines for crystallography and MIAME standards for bioactivity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
